molecular formula C22H18F3N3O4S B1672544 5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamid CAS No. 660868-91-7

5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamid

Katalognummer: B1672544
CAS-Nummer: 660868-91-7
Molekulargewicht: 477.5 g/mol
InChI-Schlüssel: JSKUWFIZUALZLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GW843682X, also known as GW843682, is a selective inhibitor of polo-like kinase 1 (PLK1) and polo-like kinase 3 (PLK3). Its chemical structure is shown below: !GW843682X Chemical Structure)

Wissenschaftliche Forschungsanwendungen

Cancer Research

GW843682X is primarily utilized in cancer research to explore mechanisms of tumor growth and resistance to therapies. Its applications include:

  • Cell Cycle Regulation : GW843682X helps elucidate the role of PLK1 and PLK3 in cell cycle checkpoints, particularly G2-M phase arrest, which is crucial for understanding tumorigenesis.
  • Apoptosis Induction : The compound has shown efficacy in inducing apoptosis in various cancer cell lines, including nasopharyngeal carcinoma, where it significantly inhibited cell proliferation and triggered apoptotic pathways .

Drug Development

The compound is instrumental in developing new therapeutic strategies against cancers that exhibit PLK1 and PLK3 overexpression:

  • Targeted Therapy : GW843682X is being investigated as a potential targeted therapy option for tumors resistant to conventional treatments. Its selectivity for PLK1 and PLK3 allows for focused therapeutic interventions with potentially fewer side effects compared to non-selective agents .
  • Combination Therapies : Research indicates that combining GW843682X with other chemotherapeutic agents may enhance anti-tumor efficacy, particularly in resistant cancer types .

Biological Studies

GW843682X serves as a tool for understanding fundamental biological processes:

  • Cell Signaling Pathways : The compound aids in mapping out signaling pathways affected by PLK inhibition, contributing to the broader understanding of cellular responses to stress and damage .
  • Phenotypic Screening : It has been employed in phenotypic screening approaches to identify downstream targets involved in cancer progression, providing insights into potential new therapeutic targets .

Case Study 1: Inhibition of Nasopharyngeal Carcinoma

A study investigated the cytotoxic effects of GW843682X on nasopharyngeal carcinoma cell line 5-8F. Results demonstrated that GW843682X effectively reduced cell viability and induced apoptosis through the activation of specific apoptotic markers .

Case Study 2: Targeting Tumor-Initiating Cells

In another study involving neuroblastoma tumor-initiating cells (TICs), GW843682X exhibited potent activity with an EC50 value of approximately 470 nM, highlighting its selectivity against TICs compared to non-tumorigenic cells . This selectivity underscores its potential as a targeted therapy.

Data Tables

Application AreaKey FindingsReference
Cancer ResearchInduces apoptosis; inhibits cell proliferation
Drug DevelopmentEffective against resistant tumors
Biological StudiesMaps signaling pathways

Vorbereitungsmethoden

Synthetic Routes:: GW843682X can be synthesized using various routes. One common method involves the following steps:

    Arylation Reaction: Start with a suitable aryl bromide or iodide.

    Suzuki-Miyaura Cross-Coupling: React the aryl halide with an appropriate boronic acid derivative using a palladium catalyst.

    Amidation Reaction: Introduce the amide group using an amine and an acid chloride.

    Fluorination: Replace a hydrogen atom with fluorine to obtain GW843682X.

Industrial Production:: The industrial production of GW843682X involves scaling up the synthetic process under controlled conditions. Optimization of reaction parameters, purification, and quality control ensure consistent product quality.

Analyse Chemischer Reaktionen

GW843682X durchläuft mehrere Reaktionen:

Zu den gängigen Reagenzien gehören Boronsäuren, Palladiumkatalysatoren und Fluorierungsmittel.

Wirkmechanismus

GW843682X’s mechanism involves inhibiting PLK1 and PLK3, disrupting cell cycle progression and promoting apoptosis. It affects downstream targets and pathways involved in cell division and survival.

Vergleich Mit ähnlichen Verbindungen

GW843682X zeichnet sich durch seine Selektivität für PLK1 und PLK3 aus. Ähnliche Verbindungen umfassen andere PLK-Inhibitoren wie BI2536 und Volasertib.

Biologische Aktivität

GW843682X is a selective inhibitor of polo-like kinases (PLKs), particularly Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). Its biological activity has been extensively studied, particularly in the context of cancer cell proliferation and cell cycle regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of GW843682X, including its mechanism of action, effects on different cell types, and implications for cancer therapy.

GW843682X functions primarily as an inhibitor of PLK1, which plays a crucial role in cell cycle progression and mitotic regulation. The compound exhibits potent inhibitory activity with IC50 values of 2.2 nM for PLK1 and 9.1 nM for PLK3 . By inhibiting PLK1, GW843682X disrupts normal mitotic processes, leading to cell cycle arrest and increased mitotic errors.

Key Findings:

  • Cell Cycle Arrest : Inhibition of PLK1 by GW843682X leads to significant accumulation of cells in the G2/M phase of the cell cycle. Studies have shown that treatment with GW843682X resulted in a dose-dependent increase in G2/M phase cells, indicating effective cell cycle arrest .
  • Mitotic Errors : Cells treated with GW843682X exhibited a dramatic increase in mitotic errors, with approximately 90% of treated cells displaying abnormalities compared to only 3% in controls . Common phenotypes observed included the "polo" phenotype, characterized by spindle pole formation errors.

Effects on Cancer Cell Lines

Research has demonstrated that GW843682X effectively inhibits the proliferation of various cancer cell lines while sparing non-transformed cells. For instance, melanoma cells showed a significant reduction in viability and growth upon treatment with GW843682X, whereas normal human epidermal melanocytes (NHEMs) remained unaffected .

Table: Effects of GW843682X on Cell Viability

Cell LineIC50 (μM)Growth Inhibition (%)
A3750.14~60%
WM1150.14~40%
HS294T0.14~40%
NHEMsNot affected0%

Case Studies

Several studies have highlighted the potential therapeutic applications of GW843682X in cancer treatment:

  • Melanoma Treatment : A study assessed the impact of GW843682X on melanoma cells and found that both genetic knockdown and chemical inhibition via GW843682X led to a significant decrease in cell proliferation and clonogenic survival . The treatment resulted in over 90% reduction in colony formation at higher concentrations.
  • Cytokinesis Failure : Another investigation noted that cells treated with GW843682X exhibited cytokinesis failure and binucleate cell formation due to disrupted PLK1 activity, further supporting its role as a potent anti-cancer agent .
  • AMPK Pathway Regulation : Research indicated that GW843682X treatment significantly inhibited the activation of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and can influence cancer cell metabolism .

Eigenschaften

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUWFIZUALZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431373
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660868-91-7
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW843682X
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW843682X
Reactant of Route 2
GW843682X
Reactant of Route 3
Reactant of Route 3
GW843682X
Reactant of Route 4
Reactant of Route 4
GW843682X
Reactant of Route 5
GW843682X
Reactant of Route 6
Reactant of Route 6
GW843682X

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.